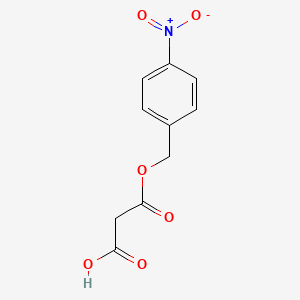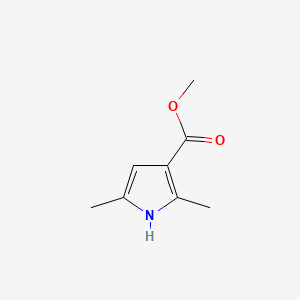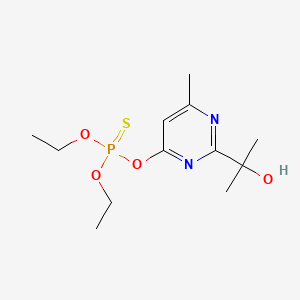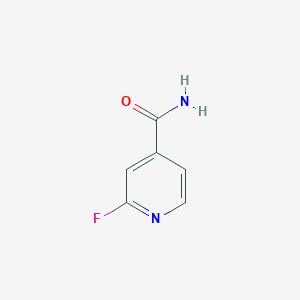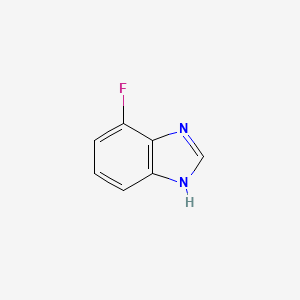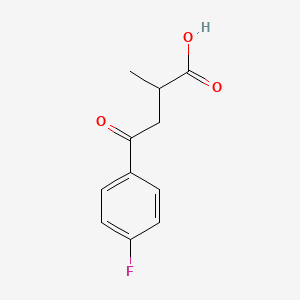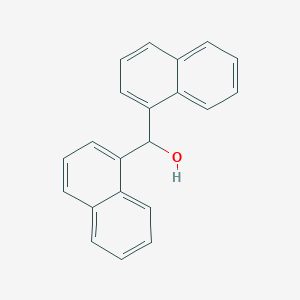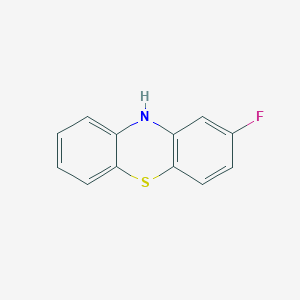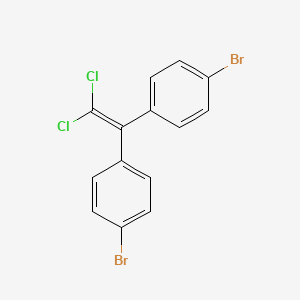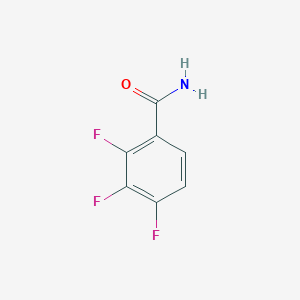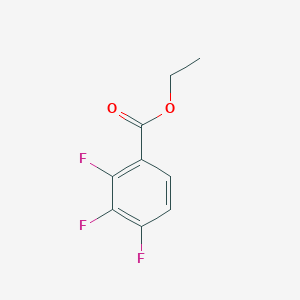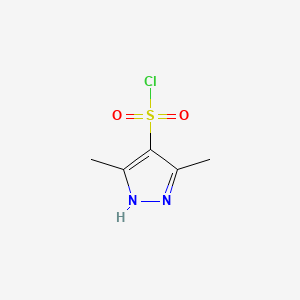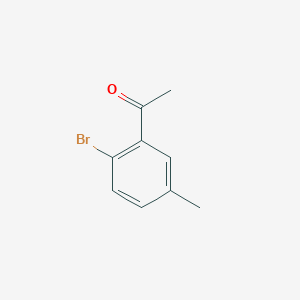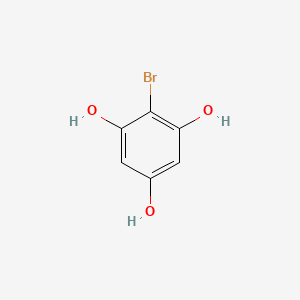
2-Bromobenzene-1,3,5-triol
Overview
Description
2-Bromobenzene-1,3,5-triol: is an organic compound with the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol . It is a derivative of benzene, where three hydroxyl groups and one bromine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its bioactivities, including antidiabetic, antioxidant, antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is known to be a marine-derived natural product found in rhabdonia verticillata .
Mode of Action
Bromobenzene derivatives are known to undergo nucleophilic reactions . This involves the initial addition of a nucleophile (like a hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
Bromobenzene derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Action Environment
The action of 2-Bromobenzene-1,3,5-triol can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature for stability . Additionally, physical methods such as vortex, ultrasound, or hot water bath can be used to aid dissolving .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromobenzene-1,3,5-triol in biochemical reactions is not well-documented in the literature. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The bromine atom in the compound could potentially form halogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
It is possible that the compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzene-1,3,5-triol can be synthesized through various methods, including:
-
Bromination of Phloroglucinol: : One common method involves the bromination of phloroglucinol (benzene-1,3,5-triol) using bromine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the bromine substituting one of the hydrogen atoms on the benzene ring.
-
Suzuki-Miyaura Coupling: : Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzene-1,3,5-triol is reacted with a brominating agent in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes, where phloroglucinol is treated with bromine in the presence of a catalyst. The reaction is carefully controlled to ensure high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzene-1,3,5-triol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of benzene-1,3,5-triol.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction Reactions: The compound can be reduced to form benzene-1,3,5-triol, with the bromine atom being replaced by hydrogen.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Benzene-1,3,5-triol.
Oxidation: Quinones.
Reduction: Benzene-1,3,5-triol.
Scientific Research Applications
2-Bromobenzene-1,3,5-triol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Bromobenzene-1,3,5-triol can be compared with other similar compounds, such as:
4-Bromoresorcinol: Similar structure but with bromine at the 4-position.
2-Bromobenzene-1,3-diol: Lacks one hydroxyl group compared to this compound.
2,4,6-Tribromobenzene-1,3,5-triol: Contains three bromine atoms instead of one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and bromine groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVMEFXEWVKCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326640 | |
| Record name | 2-bromobenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84743-77-1 | |
| Record name | 2-Bromo-1,3,5-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromobenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


